Heptaplatin Sunpla
Overview
Description
Mechanism of Action
Target of Action
Heptaplatin, also known as Eptaplatin or Sunpla, primarily targets DNA . DNA plays a crucial role in cell division and growth, and alterations in DNA can lead to cell death or uncontrolled cell proliferation, leading to cancer .
Mode of Action
Heptaplatin is a DNA inhibitor and a DNA alkylating agent . It interacts with DNA by forming covalent cross-links, which alter the helical structure of DNA . This prevents DNA replication and restoration, leading to cell apoptosis . Heptaplatin’s mode of action is similar to that of cisplatin and oxaliplatin .
Biochemical Pathways
Heptaplatin affects the DNA replication pathway, leading to downstream effects such as cell apoptosis . The drug’s interaction with DNA inhibits the replication of malignant cells, thereby preventing the proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetics of platinum drugs, including Heptaplatin, are crucial for their efficacy and safety . Factors such as the quantity of protein-bound drug in blood serum, the rate at which the drugs are cleared by the body, and the rate at which the drugs are degraded and deactivated, all play a role in the drug’s pharmacokinetics .
Result of Action
Heptaplatin has shown effectiveness in the treatment of various types of cancer cells . For instance, it has been effective against L1210 cisplatin-resistant leukemia cells . The activity of the drug may be partly related to the decreased expression of metallothioneins as a result of heptaplatin action .
Action Environment
The action, efficacy, and stability of Heptaplatin can be influenced by environmental factors. For example, at pH 6.0 in a tumor microenvironment, overexpressed spermine can exchange competitively heptaplatin from heptaplatin-CB7, which can enhance the antitumor activity on colorectal tumor cells and lower cytotoxicity than the drug alone on colorectal normal cells .
Biochemical Analysis
Biochemical Properties
Heptaplatin plays a crucial role in biochemical reactions by interacting with DNA, RNA, and proteins. The compound forms covalent bonds with the nitrogen atoms of purine bases in DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately triggering cell death. Heptaplatin also interacts with various enzymes and proteins, including metallothionein, which plays a role in its resistance mechanism .
Cellular Effects
Heptaplatin exhibits significant cytotoxic effects on various cancer cell lines, including gastric cancer cells. It induces apoptosis by causing DNA damage and disrupting cell signaling pathways. Heptaplatin affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Additionally, it influences cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, Heptaplatin exerts its effects through the formation of DNA adducts, which inhibit DNA replication and transcription. The compound binds to DNA, forming intra- and inter-strand crosslinks that prevent the proper functioning of the DNA molecule. Heptaplatin also interacts with proteins involved in DNA repair, such as metallothionein, reducing their activity and enhancing its cytotoxic effects .
Metabolic Pathways
Heptaplatin is involved in several metabolic pathways, including those related to DNA repair and apoptosis. The compound interacts with enzymes such as metallothionein, which modulates its cytotoxic effects. Heptaplatin also affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Heptaplatin is transported and distributed within cells and tissues through various mechanisms. The compound can enter cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, Heptaplatin binds to DNA and proteins, leading to its accumulation in the nucleus and other cellular compartments .
Subcellular Localization
Heptaplatin primarily localizes in the nucleus, where it forms DNA adducts and exerts its cytotoxic effects. The compound may also be found in other subcellular compartments, such as the cytoplasm and mitochondria, where it can interact with proteins and enzymes involved in cellular metabolism and apoptosis .
Preparation Methods
The synthesis of Eptaplatin involves several steps. One method includes the reaction between dihalogenated diamine platinum complex and malonic acid . The process typically involves the following steps:
Preparation of diethyl D-tartrate: D-tartaric acid reacts with ethanol in the presence of an acid catalyst to form diethyl D-tartrate.
Formation of diethyl 2,3-O-isobutylidene-D-tartrate: This compound is treated with isobutyraldehyde and anhydrous copper sulfate in the presence of methanesulfonic acid.
Reduction to (4R,5R)-4,5-bis(hydroxymethyl)-2-isopropyl-1,3-dioxolane: The diester is reduced with lithium aluminum hydride.
Formation of (4R,5R)-4,5-bis(methylsulfonyloxymethyl)-2-isopropyl-1,3-dioxolane: This compound is treated with methanesulfonyl chloride in pyridine.
Formation of (4R,5R)-4,5-bis(azidomethyl)-2-isopropyl-1,3-dioxolane: The bis(methanesulfonate) reacts with sodium azide in dimethylformamide.
Reduction to (4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane: The azide is reduced with hydrogen in the presence of palladium on carbon.
Formation of cis-diiodo [ (4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane] platinum (II): The diamine reacts with potassium tetrachloroplatinate(II).
Final product: The platinum complex is treated with malonic acid disilver salt to obtain Eptaplatin.
Chemical Reactions Analysis
Eptaplatin undergoes various chemical reactions, primarily involving substitution and coordination chemistry. The major reactions include:
Substitution reactions: Eptaplatin can undergo ligand exchange reactions where the ligands attached to the platinum center are replaced by other ligands.
Coordination reactions: Eptaplatin can form coordination complexes with other molecules, particularly DNA, which is crucial for its anticancer activity.
Common reagents used in these reactions include malonic acid, potassium tetrachloroplatinate(II), and various organic solvents. The major products formed from these reactions are typically platinum complexes with different ligands .
Scientific Research Applications
Comparison with Similar Compounds
Eptaplatin is part of a class of platinum-based anticancer drugs, which includes cisplatin, carboplatin, oxaliplatin, nedaplatin, lobaplatin, and satraplatin . Compared to these compounds, Eptaplatin has several unique features:
Lower toxicity: Eptaplatin is designed to have reduced toxicity compared to earlier platinum-based drugs like cisplatin.
Enhanced efficacy: Eptaplatin has shown improved efficacy in treating certain types of cancer, particularly advanced gastric cancer.
Similar compounds include:
Cisplatin: The first platinum-based anticancer drug, known for its high efficacy but also high toxicity.
Carboplatin: A second-generation platinum drug with reduced toxicity compared to cisplatin.
Oxaliplatin: Another second-generation platinum drug, effective against colorectal cancer.
Nedaplatin: A platinum drug with a similar mechanism of action but different pharmacokinetics.
Lobaplatin: A platinum drug used in China for the treatment of various cancers.
Satraplatin: An oral platinum drug currently under investigation for its anticancer properties.
Properties
CAS No. |
146665-77-2 |
---|---|
Molecular Formula |
C11H18N2O6Pt |
Molecular Weight |
469.35 g/mol |
IUPAC Name |
[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(4+);propanedioate |
InChI |
InChI=1S/C8H16N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-10H,3-4H2,1-2H3;1H2,(H,4,5)(H,6,7);/q-2;;+4/p-2/t6-,7-;;/m1../s1 |
InChI Key |
LPTCUYGPZMAHMM-GPJOBVNKSA-L |
Isomeric SMILES |
CC(C)C1O[C@@H]([C@H](O1)C[NH-])C[NH-].C(C(=O)[O-])C(=O)[O-].[Pt+4] |
SMILES |
CC(C)C1OC(C(O1)CN)CN.C(C(=O)[O-])C(=O)[O-].[Pt+2] |
Canonical SMILES |
CC(C)C1OC(C(O1)C[NH-])C[NH-].C(C(=O)[O-])C(=O)[O-].[Pt+4] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Heptaplatin Sunpla; HTP; NSC644591 NSCD644591 SKI2053R. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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